molecular formula C18H12 B13385871 Naphthalene, 2-(phenylethynyl)- CAS No. 23975-17-9

Naphthalene, 2-(phenylethynyl)-

Cat. No.: B13385871
CAS No.: 23975-17-9
M. Wt: 228.3 g/mol
InChI Key: YWYQOEKJHFVGGK-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: 2-(Phenylethyl)naphthalene.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

2-(Phenylethynyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .

Comparison with Similar Compounds

  • 2-(Phenylethynyl)benzene
  • 2-(Phenylethynyl)anthracene
  • 2-(Phenylethynyl)phenanthrene

Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .

Properties

CAS No.

23975-17-9

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

IUPAC Name

2-(2-phenylethynyl)naphthalene

InChI

InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H

InChI Key

YWYQOEKJHFVGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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